molecular formula C7H10N2OS B1479712 (2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol CAS No. 2092532-81-3

(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol

Cat. No.: B1479712
CAS No.: 2092532-81-3
M. Wt: 170.23 g/mol
InChI Key: IKFFRHOIKWGTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol is a novel heterocyclic compound that integrates a thiopyrano core with a pyrazole moiety. This unique structural configuration may endow the compound with diverse biological activities. The following sections delve into its potential biological effects, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a tetrahydrothiopyrano structure fused with a pyrazole ring, characterized by the following molecular formula:

  • Molecular Formula : C₇H₁₁N₃S

Antimicrobial Properties

Preliminary studies suggest that sulfur-containing compounds similar to this compound exhibit significant antimicrobial activity. These compounds have been shown to inhibit various bacterial and fungal strains effectively. The presence of sulfur in the thiopyrano structure may enhance interactions with microbial targets.

Anticancer Activity

Research indicates that derivatives of pyrazole are known for their anticancer properties. Compounds structurally related to this compound have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies on similar pyrazole derivatives have shown their efficacy against human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .

Anti-inflammatory Effects

Compounds with thiopyrano structures have been reported to modulate inflammatory pathways. The anti-inflammatory properties observed in related compounds suggest that this compound may also possess similar effects by inhibiting pro-inflammatory cytokine production and influencing immune responses .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Common methods include:

  • Cyclization of Precursors : Utilizing bases like sodium bicarbonate to facilitate the formation of the heterocyclic structure.
  • Reduction Reactions : Employing reducing agents such as lithium aluminum hydride to produce hydroxymethyl derivatives from carbonyl precursors.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds that share structural similarities with this compound and their biological activities:

Compound Name Structural Features Biological Activity
1-(Cyclopropylmethyl)-1H-pyrazolePyrazole ring without thiopyrano structureAntimicrobial
Tetrahydrothiopyran derivativesSimilar sulfur-containing ring structuresAnti-inflammatory
Cyclopropyl-substituted pyrazolesVariations in substituents on pyrazoleAnticancer

This comparison highlights the unique combination of thiopyrano and pyrazole functionalities in this compound that may confer distinct pharmacological properties not observed in other similar compounds.

The mechanism of action for this compound likely involves interactions with specific biological macromolecules such as enzymes or receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways that mediate its biological effects. Further research is required to elucidate these mechanisms fully.

Properties

IUPAC Name

1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c10-3-7-5-4-11-2-1-6(5)8-9-7/h10H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFFRHOIKWGTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 2
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 3
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 4
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 5
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol
Reactant of Route 6
(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.